N-[4-(allyloxy)benzyl]-N-benzylamine
Description
N-[4-(Allyloxy)benzyl]-N-benzylamine is a secondary amine featuring a benzyl group and a 4-(allyloxy)benzyl substituent. This compound is synthesized via reductive amination or nucleophilic substitution reactions, as inferred from methods used for analogous structures in the literature . Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H19NO/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15/h2-11,18H,1,12-14H2 |
InChI Key |
ANLOSKPZOMCJIL-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences between N-[4-(allyloxy)benzyl]-N-benzylamine and related compounds:
Key Observations:
Substituent Position : The para-allyloxy group in the target compound contrasts with the ortho-substituted analog in , which may hinder rotational freedom and alter receptor binding .
Functional Groups : Sulfonamide () and morpholinyl () groups enhance hydrogen-bonding capacity, improving water solubility compared to the target compound’s simple amine .
Lipophilicity: Phenoxy () and benzodioxin () substituents increase logP values, suggesting stronger membrane permeability than the allyloxy group .
Physicochemical Properties
| Property | This compound | N-[4-(Allyloxy)-3-methoxybenzyl]-N-[3-morpholinylpropyl]amine | N-Allyl-N-benzyl-4-methylbenzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.34 | 359.47 | 313.40 |
| logP (Predicted) | ~3.5 | ~2.8 (morpholinyl reduces lipophilicity) | ~3.9 (sulfonamide increases polarity) |
| Solubility (aq.) | Low | Moderate | Low |
| Melting Point | Not reported | Not reported | 142–144°C (crystalline structure) |
Preparation Methods
Direct N-Alkylation
The most straightforward method involves reacting benzylamine with 4-(allyloxy)benzyl chloride or bromide under basic conditions. For example:
-
Reagents : Benzylamine, 4-(allyloxy)benzyl chloride, K₂CO₃, DMF (dimethylformamide).
-
Conditions : 80–100°C for 12–24 hours under nitrogen.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic benzyl carbon. Steric hindrance from the allyloxy group slightly reduces reactivity compared to unsubstituted benzyl halides.
Optimization Strategies :
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 72%.
-
Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
Reductive Amination of 4-(Allyloxy)benzaldehyde
Two-Step Process
This method avoids handling moisture-sensitive benzyl halides:
-
Imine Formation : React 4-(allyloxy)benzaldehyde with benzylamine in toluene at reflux (110°C) for 6 hours.
-
Reduction : Treat the imine intermediate with NaBH₄ or LiAlH₄ in THF at 0°C to room temperature.
Key Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | Ethanol | 0°C → RT | 62 |
| LiAlH₄ | THF | 0°C → RT | 75 |
| BH₃·THF | THF | 0°C → 40°C | 68 |
Advantages :
Multicomponent Ugi Reaction
One-Pot Assembly
The Ugi reaction enables convergent synthesis using:
-
Components : 4-(Allyloxy)benzaldehyde, benzylamine, tert-butyl isocyanide, and a carboxylic acid (e.g., acetic acid).
-
Conditions : Methanol, 25°C, 48 hours.
Limitations :
-
Moderate yields due to competing pathways.
-
Requires chromatographic purification to isolate the desired product.
Recent Improvements :
Catalytic Coupling Approaches
Ruthenium-Catalyzed Amination
Inspired by cyclization methods for benzoxazines, this route employs:
-
Catalyst : [Cp*RuCl(cod)] (5 mol%).
-
Substrate : N-Benzyl-1-[2-(prop-2-yn-1-yloxy)phenyl]methanamine.
-
Conditions : Et₂O, TMSCHN₂, 25°C, 6 hours.
Applicability :
While designed for cyclizations, modifying the substrate to include an allyloxy group instead of propargyl ether could yield N-[4-(allyloxy)benzyl]-N-benzylamine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Alkylation | 45–68 | 90–95 | High | Low |
| Reductive Amination | 58–75 | 92–98 | Moderate | Medium |
| Ugi Reaction | 32–48 | 85–90 | Low | High |
| Catalytic Coupling | 62 | 95 | Moderate | High |
Recommendations :
-
Lab-Scale : Reductive amination balances yield and ease.
-
Industrial : Direct alkylation offers cost efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
